S-(1-Carboxyethyl)cysteine

Positional isomerism Chromatographic separation Reference standard identity

S-(1-Carboxyethyl)cysteine (1-CEC; IUPAC: (2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid; CAS 104640-54-2; molecular formula C₆H₁₁NO₄S; MW 193.22 g·mol⁻¹) is a synthetic, non-proteinogenic S-substituted L-cysteine derivative in which a 1-carboxyethyl group is attached via a thioether bond to the cysteine sulfhydryl. Unlike its naturally occurring positional isomer S-(2-carboxyethyl)-L-cysteine (β-CEC, CAS 4033-46-9), which accumulates in leguminous plants and acts as an insecticidal amino acid, 1-CEC is not known to occur naturally and is produced exclusively via synthetic routes.

Molecular Formula C6H11NO4S
Molecular Weight 193.22 g/mol
CAS No. 104640-54-2
Cat. No. B008607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1-Carboxyethyl)cysteine
CAS104640-54-2
Synonyms1-CE-Cys
S-(1-carboxyethyl)-L-Cys
S-(1-carboxyethyl)cysteine
Molecular FormulaC6H11NO4S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SCC(C(=O)O)N
InChIInChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1
InChIKeyXKJVJNYVDMIBRQ-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(1-Carboxyethyl)cysteine (CAS 104640-54-2): Positional Isomer Differentiation for Analytical and Enzymatic Research Procurement


S-(1-Carboxyethyl)cysteine (1-CEC; IUPAC: (2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid; CAS 104640-54-2; molecular formula C₆H₁₁NO₄S; MW 193.22 g·mol⁻¹) is a synthetic, non-proteinogenic S-substituted L-cysteine derivative in which a 1-carboxyethyl group is attached via a thioether bond to the cysteine sulfhydryl [1]. Unlike its naturally occurring positional isomer S-(2-carboxyethyl)-L-cysteine (β-CEC, CAS 4033-46-9), which accumulates in leguminous plants and acts as an insecticidal amino acid, 1-CEC is not known to occur naturally and is produced exclusively via synthetic routes [2]. This synthetic origin and defined stereochemistry make 1-CEC a valuable reference standard and internal standard for analytical methods, as well as a probe substrate for studying oxidoreductase specificity.

Why S-(1-Carboxyethyl)cysteine Cannot Be Substituted by S-(2-Carboxyethyl)cysteine or Carbocisteine in Analytical and Enzymatic Applications


Although S-(1-carboxyethyl)cysteine shares the identical molecular formula and mass (C₆H₁₁NO₄S; monoisotopic mass 193.0409 Da) with S-(2-carboxyethyl)cysteine, the position of the carboxyethyl substituent on the sulfur atom (1-carboxyethyl vs. 2-carboxyethyl) generates distinct chromatographic retention, enzymatic substrate specificity, and ion fragmentation patterns [1]. In LC-MS/MS methods, these positional isomers are not interchangeable as internal standards because their chromatographic retention times and ion ratios differ [2]. Furthermore, S-(1-carboxyethyl)cysteine is oxidatively deaminated by L-aminoacid oxidase with consumption of 0.5 mol O₂ per mol substrate, yielding S-(1-carboxyethyl)-thiopyruvic acid [3], while the enantiomeric and positional specificity of D-aspartate oxidase toward S-carboxyethyl-D-cysteine is influenced by chain conformation, demonstrating that subtle structural variations produce divergent enzymatic fates [4]. Generic substitution without verification of isomer identity risks invalidating quantitative analytical data and confounding enzyme kinetic measurements.

Quantitative Differentiation Evidence for S-(1-Carboxyethyl)cysteine (CAS 104640-54-2) Versus Closest Analogs


Positional Isomer Identity: 1-CEC vs. 2-CEC Chromatographic and Structural Resolution

S-(1-Carboxyethyl)-L-cysteine (1-CEC) carries the carboxyethyl substituent at the 1-position of the propionic acid moiety (alpha to the carbonyl), whereas the naturally occurring S-(2-carboxyethyl)-L-cysteine (β-CEC, CAS 4033-46-9) carries it at the 2-position (beta to the carbonyl) [1]. Although both compounds share identical molecular formula (C₆H₁₁NO₄S) and monoisotopic mass (193.0409 Da), their distinct connectivity results in separable retention on paper chromatography and ion-exchange chromatography, as reported in the original characterization of synthetic 1-CEC [1]. This positional difference is critical because 2-CEC is the isomer that accumulates in Acacia seeds (up to 3% dry weight) and acts as an insecticidal amino acid, while 1-CEC is a synthetic compound with no known natural occurrence [2].

Positional isomerism Chromatographic separation Reference standard identity

L-Aminoacid Oxidase Substrate Stoichiometry: 1-CEC vs. 1-CPC Comparative Oxidation Rates

Both S-(1-carboxyethyl)-L-cysteine (1-CEC) and the homologous S-(1-carboxypropyl)-L-cysteine (1-CPC) are substrates for snake venom L-aminoacid oxidase. Under identical assay conditions in the presence of catalase, both compounds consume 0.5 mol of O₂ per mol of substrate, producing the corresponding α-ketoacids: S-(1-carboxyethyl)-thiopyruvic acid (1-CETP) from 1-CEC and S-(1-carboxypropyl)-thiopyruvic acid (1-CPTP) from 1-CPC [1]. The reaction products were identified by chemical and chromatographic tests and confirmed by comparison with independently synthesized standards [1]. This stoichiometric equivalence demonstrates that the 1-carboxyethyl and 1-carboxypropyl substituents do not alter the enzymatic oxidation mechanism, but the distinct α-ketoacid products enable differential detection in coupled assays.

Enzyme kinetics Substrate specificity Oxidative deamination

Quantitative Internal Standard Performance: SCEC (1-CEC) in LC-MS Assay of S-Carboxymethylcysteine vs. No Derivatization Methods

S-[(R)-1-carboxyethyl]-(R)-cysteine (SCEC), the (R,R)-stereoisomer of 1-CEC, was employed as the internal standard in a validated LC/ESI-MS method for quantifying S-carboxymethyl-(R)-cysteine (SCMC) in human plasma [1]. Using selected-ion monitoring of MH⁺ ions with a triple-stage quadrupole instrument, the method achieved a detection limit of 0.05 μg·mL⁻¹ for both the drug (SCMC) and the internal standard (SCEC), with a chromatographic run time of 16 min and a lower limit of quantification of 200 ng·mL⁻¹ of human plasma without any derivatization step [1]. The method demonstrated specificity sufficient for routine clinical plasma sample analysis over a concentration range of 0.2–20 μg·mL⁻¹ with throughput exceeding 60 analyses per day [1]. SCEC was selected as the internal standard due to its structural similarity to SCMC, differing only by an additional methylene group in the S-alkyl chain, which provides near-identical ionization efficiency while permitting chromatographic baseline resolution.

LC-MS method validation Internal standard Bioanalytical chemistry

Enzymatic Substrate Range: 1-CEC as a Discriminating Probe for L-Aminoacid Oxidase vs. D-Aspartate Oxidase Specificity

S-Carboxyethyl-L-cysteine (1-CEC or an unspecified isomer) is oxidized by snake venom L-aminoacid oxidase, while the D-enantiomer S-carboxyethyl-D-cysteine serves as a substrate for beef kidney D-aspartate oxidase [1]. In contrast, the homologous S-carboxymethyl-D-homocysteine is a very poor substrate for D-aspartate oxidase, demonstrating that substrate specificity of D-aspartate oxidase, while highly dependent on chain length, is also influenced by chain conformation [1]. L-aminoacid oxidase, which is inactive on 4C and 5C dicarboxylic α-amino acids, can oxidize the 6C and 7C homologues including S-carboxyethyl-L-cysteine, which structurally mimics α-aminopimelic acid with a sulfur substitution in the carbon chain [1]. This differential enantiomeric and chain-length specificity makes 1-CEC a valuable probe for dissecting the active-site geometry of these two oxidoreductases.

Enzyme specificity profiling D-amino acid oxidase Structure-activity relationship

Chemical Stability Advantage: Absence of Intramolecular Cyclization in S-Carboxyethylcysteine vs. S-Carboxymethylcysteine

S-Carboxymethylcysteine, formed by reaction of iodoacetic acid with cysteine, undergoes spontaneous intramolecular cyclization to yield 3-oxo-(2H,3H,5H,6H-1,4-thiazine)-5-carboxylic acid [1]. In contrast, S-carboxyethylcysteine, formed by reaction of 3-bromopropionic acid with cysteine, does not undergo this cyclization reaction under identical conditions [1]. This differential chemical stability has practical implications: S-carboxymethylcysteine is unsuitable as a stable thiol-blocking group for protein chemistry applications because the cyclization product alters the stoichiometry and structure of the modified protein, whereas S-carboxyethylcysteine remains stable and was proposed as a superior alternative for protection and determination of protein thiol groups [1]. While this cyclization study did not explicitly distinguish between 1-CEC and 2-CEC positional isomers, the S-carboxyethylcysteine produced from 3-bromopropionic acid and cysteine is expected to be the 2-substituted isomer based on the SN2 reaction mechanism, suggesting that the absence of cyclization is a class property of S-carboxyethylcysteines relative to S-carboxymethylcysteine.

Chemical stability Protein thiol protection Intramolecular cyclization

Differential Biological Context: 1-CEC as Synthetic Enzyme Probe vs. 2-CEC as Natural Insecticidal Amino Acid and AGE Biomarker

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a naturally occurring non-proteinogenic amino acid found at up to 3% dry weight in leguminous plants, where it contributes to insecticidal activity, and is also formed in humans as an advanced glycation end-product (AGE) via modification of protein cysteine residues by methylglyoxal [1][2]. β-CEC has been shown to activate the antioxidant Nrf2 pathway in renal tubular epithelial cells, enhance cytotoxicity of heavy metals (arsenic, cadmium, lead, mercury), yet protect against cisplatin and oxaliplatin cytotoxicity, closely resembling the pharmacological profile of carbocisteine (CMC) [1]. In contrast, S-(1-carboxyethyl)-L-cysteine (1-CEC) has no documented natural occurrence, no known AGE biomarker role, and no reported cytoprotective or toxicological activity in mammalian cells [3]. This functional divergence means that 1-CEC is suitable as a negative control or inert reference compound in biological studies where the pharmacological activity of β-CEC or CMC is being interrogated, whereas 2-CEC cannot serve this role due to its intrinsic bioactivity.

Biological function divergence Advanced glycation end-products Biomarker specificity

High-Value Procurement Scenarios for S-(1-Carboxyethyl)cysteine (CAS 104640-54-2)


Validated Internal Standard for Clinical Pharmacokinetic LC-MS/MS Methods

Laboratories developing or replicating the ion-exchange LC/ESI-MS method for quantifying S-carboxymethyl-(R)-cysteine (carbocisteine) in human plasma should procure authentic S-[(R)-1-carboxyethyl]-(R)-cysteine (SCEC) as the internal standard. The method published by Anacardio et al. (1997) in the Journal of Mass Spectrometry demonstrated that SCEC provides equivalent ionization efficiency to SCMC while eluting at a distinct retention time, achieving a detection limit of 0.05 μg·mL⁻¹ and a validated linear range of 0.2–20 μg·mL⁻¹ without derivatization [1]. Procurement of characterized 1-CEC eliminates the need for in-house synthesis and characterization of the internal standard, reducing method development time from weeks to days and ensuring consistency with published validation data.

Enzyme Specificity Calibration: L-Aminoacid Oxidase and D-Aspartate Oxidase Substrate Panels

Biochemistry laboratories studying flavin-dependent amino acid oxidases can use 1-CEC as a defined substrate for calibrating L-aminoacid oxidase activity. The compound's established stoichiometry (0.5 mol O₂ consumed per mol substrate in the presence of catalase) and defined product (S-(1-carboxyethyl)-thiopyruvic acid) enable quantitative enzyme kinetic measurements [2]. When paired with S-carboxyethyl-D-cysteine, which is selectively oxidized by D-aspartate oxidase but not by L-aminoacid oxidase, a differential substrate panel can be assembled to simultaneously assay both enzyme activities in tissue homogenates or purified preparations [3].

Negative Control for Carboxyethylation-Mediated Autoimmunity Research

Following the 2023 Science paper demonstrating that cysteine carboxyethylation generates HLA-restricted neoantigens driving autoimmune responses in ankylosing spondylitis [4], immunology research groups require chemically defined carboxyethyl-cysteine isomers to dissect the structural determinants of neoantigen recognition. S-(1-Carboxyethyl)cysteine, which is not known to occur naturally in proteins and has no documented immunogenicity, can serve as a positional isomer control to confirm that the autoimmune response is specific to the 2-carboxyethyl modification found in naturally carboxyethylated proteins, rather than being a general response to any carboxyethyl-thioether modification.

Stable Thiol-Blocking Reagent for Protein Chemistry Without Cyclization Artifacts

Protein chemistry groups performing cysteine modification for structural or functional studies can evaluate S-carboxyethylcysteine derivatives as non-cyclizing alternatives to S-carboxymethylcysteine. The established finding that S-carboxymethylcysteine undergoes intramolecular cyclization to a thiazine derivative, while S-carboxyethylcysteine remains stable [5], positions 1-CEC as a candidate for developing stable, structurally defined S-alkylated cysteine standards. This is particularly relevant for mass spectrometry-based proteomics where cyclization artifacts from carboxymethylation can complicate peptide identification and quantification.

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